Heptyl stearate
Overview
Description
Heptyl stearate, also known as heptyl octadecanoate, is an ester formed from heptanol and stearic acid. It is a colorless to pale yellow liquid with a mild odor. This compound is widely used in cosmetics and personal care products due to its excellent emollient properties, providing a smooth and silky feel to the skin.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl stearate is typically synthesized through the esterification reaction between heptanol and stearic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is often carried out in the presence of a solvent, such as toluene, to enhance the solubility of the reactants and improve the reaction rate. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Heptyl stearate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce heptanol and stearic acid. Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Transesterification: this compound can react with another alcohol in the presence of an acid or base catalyst to form a different ester and heptanol. Common catalysts for this reaction include sulfuric acid and sodium methoxide.
Major Products Formed:
Hydrolysis: Heptanol and stearic acid.
Transesterification: A different ester and heptanol.
Scientific Research Applications
Heptyl stearate has a wide range of applications in scientific research and various industries:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments due to its biocompatibility.
Medicine: Utilized in the development of topical formulations and drug delivery systems.
Industry: Widely used in cosmetics, personal care products, and lubricants due to its emollient and lubricating properties.
Mechanism of Action
Heptyl stearate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a thin, non-greasy layer that helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth and silky feel. The molecular targets and pathways involved in its action are primarily related to its physical properties rather than specific biochemical interactions.
Comparison with Similar Compounds
- Isopropyl myristate
- Cetyl palmitate
- Ethylhexyl stearate
Heptyl stearate stands out due to its specific molecular structure, which provides a unique balance of hydrophilic and lipophilic properties, making it particularly effective in certain formulations.
Properties
IUPAC Name |
heptyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKYVKDNGAULJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179227 | |
Record name | Heptyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24466-84-0 | |
Record name | Heptyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24466-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024466840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC152073 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE9JSG5R7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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